molecular formula C18H21BrO3 B14949057 1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B14949057
M. Wt: 365.3 g/mol
InChI Key: SXOVKGZOQVTZBV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[55]undecane-3,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 4-bromophenyl group and two oxaspiro rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione typically involves the formation of the spirocyclic core followed by the introduction of the 4-bromophenyl group. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides conformational rigidity, which can enhance binding affinity and selectivity for target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is unique due to the presence of the 4-bromophenyl group, which imparts specific reactivity and potential biological activity. The combination of the spirocyclic core and the bromophenyl group makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H21BrO3

Molecular Weight

365.3 g/mol

IUPAC Name

1-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

InChI

InChI=1S/C18H21BrO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3

InChI Key

SXOVKGZOQVTZBV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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